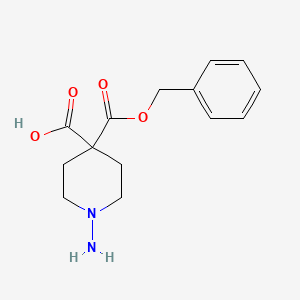![molecular formula C24H19BO2 B12282298 [4-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B12282298.png)
[4-(3,5-diphenylphenyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3,5-Diphenylphenyl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its complex aromatic structure, which includes multiple phenyl rings. It is often used as an intermediate in organic synthesis, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,5-diphenylphenyl)phenyl]boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(3,5-Diphenylphenyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: It can be reduced to form boron-containing alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Phenols, quinones
Reduction: Boron-containing alcohols, alkanes
Substitution: Functionalized aromatic compounds
Scientific Research Applications
Chemistry: In chemistry, [4-(3,5-diphenylphenyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of OLED materials and other advanced electronic devices .
Biology and Medicine: This makes them potential candidates for drug development and biochemical research .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and resins. Its role in the synthesis of OLED intermediates is particularly noteworthy, as it contributes to the development of efficient and durable electronic displays .
Mechanism of Action
The mechanism of action of [4-(3,5-diphenylphenyl)phenyl]boronic acid primarily involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. This coordination ability is crucial in cross-coupling reactions, where the boronic acid acts as a nucleophile, attacking electrophilic centers on other molecules .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 3,5-Dimethylphenylboronic acid
Comparison: Compared to these similar compounds, [4-(3,5-diphenylphenyl)phenyl]boronic acid is unique due to its extended aromatic structure, which enhances its stability and reactivity in various chemical reactions. This makes it particularly suitable for applications in advanced material synthesis, such as OLEDs, where stability and performance are critical .
Properties
Molecular Formula |
C24H19BO2 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
[4-(3,5-diphenylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C24H19BO2/c26-25(27)24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17,26-27H |
InChI Key |
QNUFXOKVLKCBFV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester](/img/structure/B12282222.png)
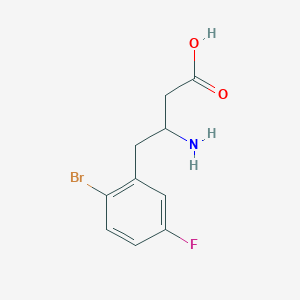
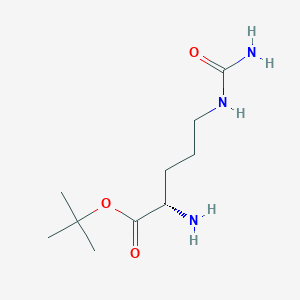
![6-Bromo-[2,2';6',2'']ternaphthalene](/img/structure/B12282242.png)
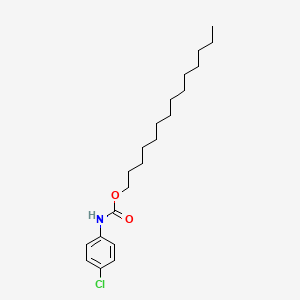
![D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-](/img/structure/B12282248.png)
![Carbamic acid,[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester](/img/structure/B12282251.png)
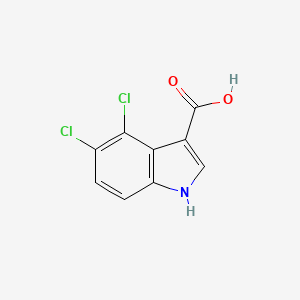
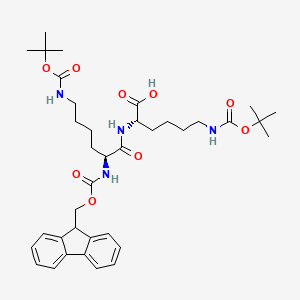
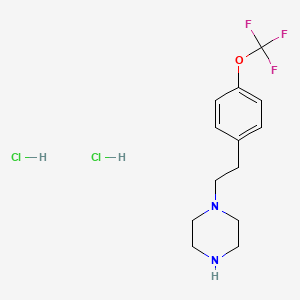
![[2-[4-(3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-aminopropanoate;hydrochloride](/img/structure/B12282274.png)

![(3aR,4S,6S,7S,7aR)-4-(ethylsulfanyl)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12282282.png)
